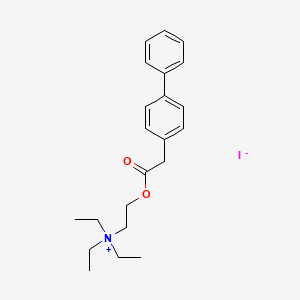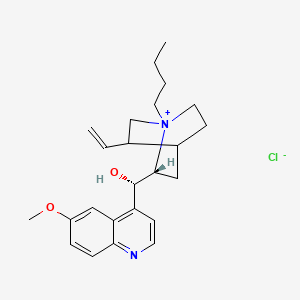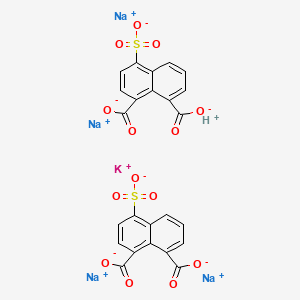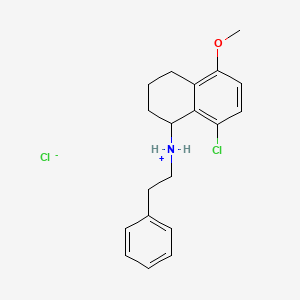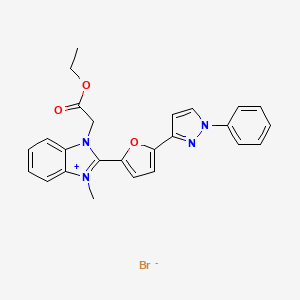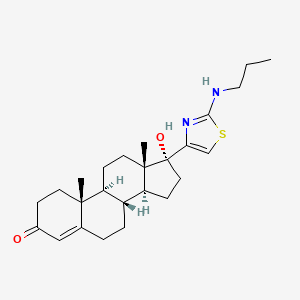
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes functional group modifications to introduce the hydroxy, propylamino, and thiazolyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is used as a precursor for synthesizing other steroidal compounds. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In biological research, this compound is studied for its interactions with androgen receptors and its potential effects on cellular processes. It is used in assays to investigate hormone-receptor binding and signal transduction pathways.
Medicine: Medically, the compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy. Its effects on various physiological systems are of interest in pharmacological studies.
Industry: In the industrial sector, the compound may be used in the synthesis of pharmaceuticals and as an intermediate in the production of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The pathways involved include signal transduction cascades that regulate cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
- 17-alpha-Hydroxy-17-beta-cyanoandrost-4-en-3-one
- 17-beta-Hydroxy-17-methylandrost-4-en-3-one
Comparison: Compared to similar compounds, 17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to androgen receptors and influence its pharmacokinetic profile.
Propiedades
Número CAS |
98424-37-4 |
|---|---|
Fórmula molecular |
C25H36N2O2S |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(propylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36N2O2S/c1-4-13-26-22-27-21(15-30-22)25(29)12-9-20-18-6-5-16-14-17(28)7-10-23(16,2)19(18)8-11-24(20,25)3/h14-15,18-20,29H,4-13H2,1-3H3,(H,26,27)/t18-,19+,20+,23+,24+,25+/m1/s1 |
Clave InChI |
HTSPJQAZUNNQKQ-MWGRHRFLSA-N |
SMILES isomérico |
CCCNC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O |
SMILES canónico |
CCCNC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


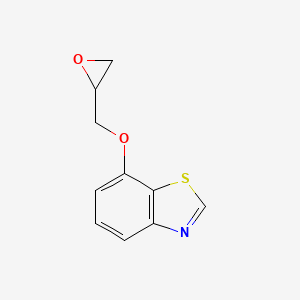


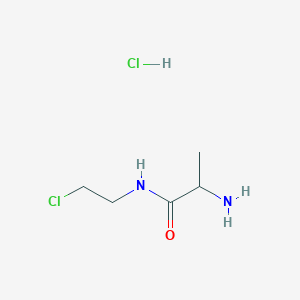
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)
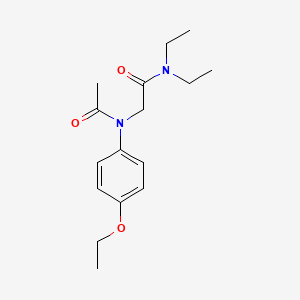
![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
